![molecular formula C7H11O4P B14263687 Dimethyl [(furan-2-yl)methyl]phosphonate CAS No. 132112-90-4](/img/structure/B14263687.png)
Dimethyl [(furan-2-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethoxyphosphinylmethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique chemical structure, which includes a dimethoxyphosphinylmethyl group attached to the furan ring. The presence of the phosphinyl group imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxyphosphinylmethyl)furan typically involves the reaction of furan derivatives with dimethoxyphosphinylmethyl reagents. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of substituted furans under mild conditions .
Industrial Production Methods: Industrial production of 2-(Dimethoxyphosphinylmethyl)furan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dimethoxyphosphinylmethyl)furan undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced furan derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for furan compounds.
Common Reagents and Conditions:
Oxidation: mCPBA, pyridinium chlorochromate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products: The major products formed from these reactions include various substituted furans, dicarbonyl compounds, and reduced furan derivatives .
Aplicaciones Científicas De Investigación
2-(Dimethoxyphosphinylmethyl)furan has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Dimethoxyphosphinylmethyl)furan involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their function .
Comparación Con Compuestos Similares
Furan: A simple five-membered aromatic ring with one oxygen atom.
Thiophene: Similar to furan but contains a sulfur atom instead of oxygen.
Pyrrole: Contains a nitrogen atom in the five-membered ring.
Comparison: 2-(Dimethoxyphosphinylmethyl)furan is unique due to the presence of the dimethoxyphosphinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike simple furans, thiophenes, and pyrroles, this compound can participate in a broader range of chemical reactions and has diverse applications in various fields .
Propiedades
Número CAS |
132112-90-4 |
|---|---|
Fórmula molecular |
C7H11O4P |
Peso molecular |
190.13 g/mol |
Nombre IUPAC |
2-(dimethoxyphosphorylmethyl)furan |
InChI |
InChI=1S/C7H11O4P/c1-9-12(8,10-2)6-7-4-3-5-11-7/h3-5H,6H2,1-2H3 |
Clave InChI |
XIAUISUWOYBKQH-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC1=CC=CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


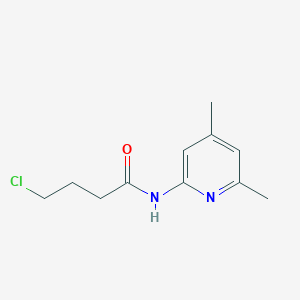
![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)





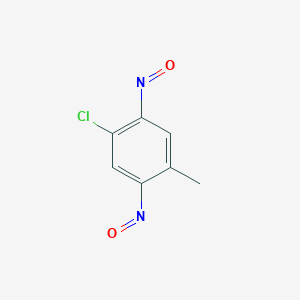
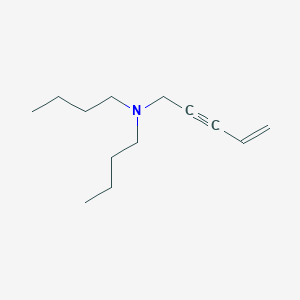
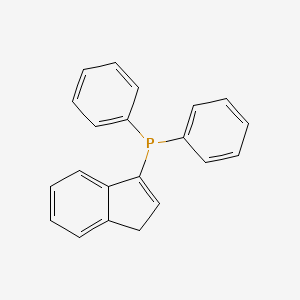
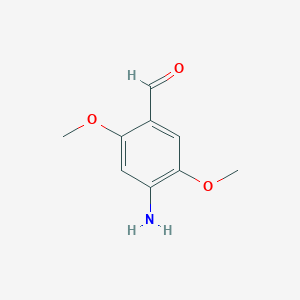

![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
